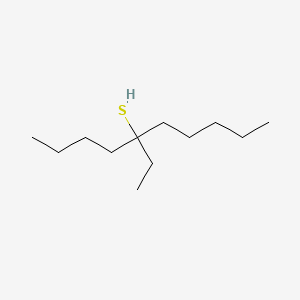

5-Ethyldecane-5-thiol

Description

General Context of Thiol Chemistry and its Significance in Organic Synthesis and Materials Science

Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl functional group (-SH) wikipedia.orgebsco.com. As the sulfur analogues of alcohols, they share structural similarities but exhibit distinct chemical properties that make them invaluable in various scientific fields vedantu.comlibretexts.org. The sulfur atom in the sulfhydryl group is less electronegative and larger than the oxygen atom in an alcohol's hydroxyl group, leading to several key differences. Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, known as thiolates (RS⁻), are excellent nucleophiles chemistrysteps.commasterorganicchemistry.com.

In organic synthesis, the high nucleophilicity of thiols is exploited in a wide range of reactions, including the formation of carbon-sulfur bonds, which are integral to many pharmaceuticals and agrochemicals creative-proteomics.comchemistrysteps.com. Thiol-based "click" reactions, such as thiol-ene and thiol-yne additions, are prized for their high efficiency, mild reaction conditions, and high yields, making them powerful tools for constructing complex molecules researchgate.netnih.gov. Furthermore, the redox chemistry of thiols is a cornerstone of their utility. They can be readily oxidized to form disulfides (R-S-S-R), a reversible linkage that is crucial in biochemistry, particularly in defining the tertiary structure of proteins through disulfide bridges between cysteine residues libretexts.orgmasterorganicchemistry.com. Conversely, stronger oxidizing agents can convert thiols to sulfonic acids researchgate.net.

The significance of thiols extends prominently into materials science. Their strong affinity for the surfaces of noble metals, such as gold, silver, and copper, allows for the formation of highly ordered self-assembled monolayers (SAMs) isrra.org. These SAMs are instrumental in modifying surface properties for applications in electronics, sensors, and nanotechnology isrra.orglongdom.org. In polymer science, thiols are used to create advanced materials like hydrogels, which are three-dimensional polymer networks with applications in drug delivery, tissue engineering, and biomedical adhesives sigmaaldrich.com.

Overview of Branched Aliphatic Thiols in Chemical Research

Within the broad class of thiols, branched aliphatic thiols represent a specific subgroup whose structural characteristics impart unique properties and present distinct synthetic challenges. Unlike their linear counterparts, the alkyl chains of these thiols contain branching points, which introduce steric hindrance around the sulfhydryl group. This steric bulk can significantly influence the thiol's reactivity and physical properties.

In chemical research, the degree of branching, particularly at the carbon atom bonded to the sulfur (the α-carbon), is a critical factor. Thiols are classified as primary, secondary, or tertiary based on the substitution at this α-carbon. Tertiary thiols, which have three other carbon groups attached to the α-carbon, are the most sterically hindered acs.org. This steric crowding can slow down reaction rates compared to primary or secondary thiols in certain reactions, such as the thiol-Michael addition acs.org.

The synthesis of branched thiols, especially chiral tertiary thiols, is a notable challenge in synthetic organic chemistry beilstein-journals.orgtechnologynetworks.com. Standard methods used for synthesizing primary thiols are often ineffective for tertiary thiols due to the increased steric hindrance, which favors elimination side reactions over the desired substitution chemistrysteps.combeilstein-journals.org. Consequently, developing effective and stereoselective methods for accessing these complex structures is an active area of research, as they are valuable building blocks for creating novel molecules and materials bris.ac.ukrsc.org. The unique architecture of branched thiols can also affect their packing density and arrangement in self-assembled monolayers, providing a mechanism to fine-tune the properties of functional surfaces.

Structural Peculiarities of 5-Ethyldecane-5-thiol and its Position within Thiol Classifications

This compound is a specific branched aliphatic thiol with a chemical structure that places it firmly in the category of a tertiary thiol. Its molecular backbone is a ten-carbon decane chain. At the fifth carbon position, a sulfhydryl (-SH) group and an ethyl (-CH₂CH₃) group are attached. This arrangement means the α-carbon—the carbon atom directly bonded to the sulfur—is also bonded to a butyl group (carbons 1-4), a pentyl group (carbons 6-10), and an ethyl group.

The primary structural peculiarity of this compound is this tertiary nature. The sulfhydryl group is sterically shielded by the surrounding alkyl groups (butyl, pentyl, and ethyl). This has significant implications for its chemical behavior when compared to simpler, linear thiols. Its reactivity as a nucleophile or its participation in radical reactions would be expected to be lower due to the physical obstruction preventing easy access to the sulfur atom acs.org. Furthermore, the oxidation of this tertiary thiol to a disulfide is expected to be more difficult compared to the oxidation of primary or secondary thiols researchgate.net.

Based on its structure, this compound is classified as a branched, aliphatic, tertiary thiol. This classification highlights its key structural features and allows for predictions of its chemical properties based on the established behavior of other sterically hindered thiols.

Table 1: Chemical and Physical Properties of this compound

This interactive table summarizes the key identifiers and computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₂₆S | nih.govguidechem.com |

| Molecular Weight | 202.40 g/mol | nih.govguidechem.com |

| CAS Number | 80867-37-4 | nih.govguidechem.com |

| Boiling Point (Predicted) | 257.4°C at 760 mmHg | guidechem.com |

| Density (Predicted) | 0.84 g/cm³ | guidechem.com |

| Flash Point (Predicted) | 93.9°C | guidechem.com |

| Refractive Index (Predicted) | 1.456 | guidechem.com |

Structure

3D Structure

Propriétés

Numéro CAS |

80867-37-4 |

|---|---|

Formule moléculaire |

C12H26S |

Poids moléculaire |

202.40 g/mol |

Nom IUPAC |

5-ethyldecane-5-thiol |

InChI |

InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3 |

Clé InChI |

ZRHZLIPVCIQJNE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CC)(CCCC)S |

Origine du produit |

United States |

Synthesis Methodologies and Strategies

Direct Synthesis Routes to 5-Ethyldecane-5-thiol

Direct routes aim to convert the parent alkane, 5-ethyldecane, into the desired thiol in a single step, which is often challenging due to the inertness of C-H bonds.

Reaction of 5-Ethyldecane with Hydrogen Sulfide (B99878): Catalytic and Non-Catalytic Approaches

The direct reaction between an alkane and hydrogen sulfide (H₂S) to form a thiol is a thermodynamically plausible but kinetically challenging process. Non-catalytic approaches typically require extreme conditions, such as high temperatures and pressures, and often suffer from low yields and the formation of numerous byproducts, including sulfides and disulfides.

Catalytic methods offer a more controlled alternative. While specific studies on 5-ethyldecane are not prominent in the literature, analogous reactions with other hydrocarbons suggest that sulfactive hydrogenation catalysts could be employed. google.com These catalysts, often based on metal sulfides (e.g., cobalt, molybdenum, ruthenium), can facilitate the activation of C-H bonds, allowing for the insertion of sulfur. google.com The reaction would proceed by heating 5-ethyldecane and hydrogen sulfide under superatmospheric pressure in the presence of the catalyst. google.com The tertiary C-H bond at the 5-position of 5-ethyldecane is inherently more reactive than the primary and secondary C-H bonds, which could offer a degree of regioselectivity. However, achieving high selectivity remains a significant challenge.

Alternative Synthetic Pathways for Tertiary Thiols Applicable to this compound

Given the challenges of direct synthesis, indirect routes starting from more reactive precursors are generally preferred for the laboratory-scale synthesis of tertiary thiols like this compound.

One of the most common methods involves the nucleophilic substitution of a suitable tertiary alkyl halide (e.g., 5-chloro- or 5-bromo-5-ethyldecane) with a sulfur nucleophile. nih.gov Reagents like sodium hydrosulfide (B80085) (NaSH) can be used, although the reaction can be complicated by competing elimination reactions, which are prevalent with tertiary substrates. ias.ac.in A two-step alternative that often gives cleaner results is the reaction with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis to liberate the thiol. nih.govias.ac.in

Another viable pathway is the reaction of an organometallic reagent with elemental sulfur. thieme-connect.de For instance, a Grignard reagent (5-ethyldecyl-5-magnesium chloride) or an organolithium reagent could be prepared from the corresponding alkyl halide. Subsequent reaction with elemental sulfur (S₈), followed by an acidic workup, yields the desired tertiary thiol. nih.govthieme-connect.de This method is particularly useful for creating sterically hindered thiols, though side reactions leading to sulfides and disulfides can occur, especially with Grignard reagents. thieme-connect.de

The addition of hydrogen sulfide to an alkene also provides a route to thiols. nih.gov The synthesis could start from an isomer of 5-ethyldecene. The addition of H₂S across the double bond, typically following Markovnikov's rule, would yield the more substituted thiol. nih.gov This reaction can be initiated by radicals or acid catalysts.

More advanced methods in organic synthesis, such as the organocatalytic asymmetric synthesis of tertiary thiols , have also been developed. beilstein-journals.orgehu.esnih.govrsc.org These methods often employ chiral catalysts to create optically active tertiary thiols from prochiral substrates. beilstein-journals.orgehu.esnih.gov While this compound is achiral, these sophisticated techniques highlight the modern capabilities available for constructing complex tertiary thiol structures.

| Synthesis Method | General Reaction | Key Advantages | Key Disadvantages |

| Nucleophilic Substitution | R₃C-X + NaSH → R₃C-SH + NaX | Utilizes readily available starting materials. | Prone to competing E2 elimination reactions; potential for over-alkylation to form sulfides. |

| Thiourea Route | 1. R₃C-X + (NH₂)₂CS → [R₃C-S-C(NH₂)₂]⁺X⁻ 2. Hydrolysis → R₃C-SH | Generally cleaner than direct reaction with NaSH; minimizes elimination. | Two-step process; generates waste from the urea byproduct. |

| Organometallic Route | 1. R₃C-X + Mg → R₃C-MgX 2. R₃C-MgX + S₈ → R₃C-SMgX 3. Acid workup → R₃C-SH | Effective for sterically hindered centers. | Requires anhydrous conditions; formation of sulfide/disulfide byproducts is common. thieme-connect.de |

| Addition to Olefins | R₂C=CHR' + H₂S → R₃C-SH | High atom economy. | Requires an alkene precursor; control of regioselectivity can be an issue. |

Yield Optimization and Reaction Efficiency in this compound Production

Optimizing the yield and efficiency for the synthesis of this compound depends heavily on the chosen pathway. For the common nucleophilic substitution route, several factors must be carefully controlled.

Leaving Group: The choice of the halide in the 5-halo-5-ethyldecane precursor is critical. Iodides are the most reactive leaving groups, followed by bromides and then chlorides, but they are also more expensive.

Solvent: The solvent plays a crucial role, especially in balancing substitution (S_N1) versus elimination (E2) pathways. Polar aprotic solvents like DMF or DMSO can favor substitution, while polar protic solvents may facilitate the competing S_N1/E1 pathways.

Temperature: Higher temperatures generally increase reaction rates but can disproportionately favor the elimination pathway, which has a higher activation energy. Therefore, reactions are often run at moderate temperatures to maximize the yield of the substitution product.

| Parameter | Effect on S_N1/E2 Competition | Rationale for Yield Optimization |

| Leaving Group (X) | Better leaving group (I > Br > Cl) increases the rate of both S_N1 and E2. | A bromide is often a good compromise between reactivity and cost. |

| Solvent Polarity | Polar aprotic solvents (e.g., acetone, DMF) favor S_N2-type reactions and can suppress E2 compared to strongly basic conditions. | Using a solvent like acetone with sodium hydrosulfide can improve the thiol yield. |

| Temperature | Higher temperatures favor elimination over substitution. | The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. |

| Steric Hindrance | High steric hindrance at the tertiary center disfavors S_N2 and promotes S_N1/E2. | This is an inherent property of the substrate and cannot be changed. |

| Nucleophile Basicity | A more basic nucleophile (e.g., SH⁻) strongly favors E2. | Using a less basic nucleophile like thioacetate (CH₃COS⁻) followed by hydrolysis can significantly increase the yield of the thiol. thieme-connect.de |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves selecting routes and conditions that minimize environmental impact and maximize efficiency. nih.govresearchgate.netgcande.org

Atom Economy: The synthesis of thiols via the addition of H₂S to an alkene is an example of a highly atom-economical reaction, as all atoms from the reactants are incorporated into the final product. nih.gov In contrast, substitution and organometallic routes generate stoichiometric amounts of salt waste (e.g., NaX or MgX₂), lowering their atom economy. gcande.org

Use of Catalysis: Catalytic routes, such as the direct reaction of the alkane with H₂S using a recyclable heterogeneous catalyst, are preferable to stoichiometric methods. nih.govnih.gov Catalysts reduce waste by being effective in small amounts and allowing for easier product separation.

Safer Solvents and Reagents: Green synthesis prioritizes the use of non-toxic, renewable, and less hazardous solvents. researchgate.netmdpi.com For example, replacing chlorinated solvents or polar aprotic solvents like DMF with greener alternatives such as ethanol, water, or 2-methyl-THF would be a key consideration. researchgate.netmdpi.com Furthermore, minimizing the use of hazardous reagents like organolithium compounds is also a green objective.

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov This favors catalyzed reactions over thermally driven, non-catalytic processes that require high temperatures.

Waste Prevention: The best synthetic route is one that prevents the formation of waste from the outset. Choosing a high-yield reaction with minimal byproducts, like the thiourea route over direct nucleophilic substitution with NaSH, can significantly reduce the generation of waste and simplify purification.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring addition reactions (alkene + H₂S) over substitution reactions that produce salt byproducts. |

| Catalysis | Employing heterogeneous catalysts for the direct alkane thiolation, allowing for catalyst recycling and reduced waste. nih.gov |

| Safer Solvents | Replacing hazardous solvents like benzene or chloroform with alternatives like ethanol, water, or deep eutectic solvents. mdpi.comsemanticscholar.org |

| Energy Efficiency | Developing catalytic systems that operate under milder conditions (lower temperature and pressure) than traditional methods. nih.gov |

| Waste Prevention | Selecting pathways that minimize byproduct formation, such as using thiourea to avoid elimination reactions. |

Chemical Reactivity and Mechanistic Investigations

Thiol Group Reactivity in 5-Ethyldecane-5-thiol

The sulfur atom of the thiol group, with its lone pairs of electrons and its position in the third period of the periodic table, imparts distinct reactivity to the molecule. It is more acidic and a better nucleophile than its alcohol analogue, 5-ethyldecan-5-ol. chemistrysteps.commasterorganicchemistry.com

Thiols are significantly more acidic than their corresponding alcohols; the pKa of a typical alkanethiol is around 10-11, making it about 10^5 times more acidic than an alcohol. masterorganicchemistry.com Consequently, this compound can be readily deprotonated by a moderately strong base, such as a hydroxide (B78521) ion, to form the corresponding thiolate anion (5-ethyldecane-5-thiolate). This thiolate is an excellent nucleophile. chemistrysteps.commasterorganicchemistry.commsu.edu

The nucleophilicity of sulfur is greater than that of oxygen, a trend that holds for elements within the same group of the periodic table. masterorganicchemistry.comlibretexts.org The thiolate anion of this compound is therefore a potent nucleophile, capable of participating in substitution reactions. A primary example is the alkylation reaction with alkyl halides, which proceeds via an SN2 mechanism to form thioethers (sulfides). chemistrysteps.comsmolecule.com

R-SH + Base → R-S⁻ + Base-H⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 5-ethyldecyl, R' = an alkyl group, X = halide)

A key advantage of using thiolates as nucleophiles is their lower basicity compared to alkoxides, which minimizes competing elimination (E2) reactions, particularly with secondary alkyl halides. chemistrysteps.com However, due to the significant steric hindrance around the tertiary carbon of this compound, its reactivity as a nucleophile might be slightly diminished compared to primary or secondary thiols. In reactions with tertiary alkyl halides, elimination pathways would be expected to dominate. chemistrysteps.com

| Nucleophile | Substrate | Reaction Type | Relative Rate |

| R-S⁻ (Thiolate) | Primary Alkyl Halide | SN2 | Fast |

| R-S⁻ (Thiolate) | Secondary Alkyl Halide | SN2 | Moderate |

| R-S⁻ (Thiolate) | Tertiary Alkyl Halide | E2 | Slow (SN2) |

| R-O⁻ (Alkoxide) | Secondary Alkyl Halide | SN2 / E2 | Moderate (significant E2 competition) |

This table provides a generalized comparison of thiolate versus alkoxide reactivity in substitution and elimination reactions. R represents an alkyl group.

A characteristic reaction of thiols is their oxidation to disulfides, which involves the formation of a sulfur-sulfur bond. smolecule.comlibretexts.org This oxidative coupling typically requires two molecules of the thiol and can be effected by mild oxidizing agents such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen. chemistrysteps.com

2 R-SH + [O] → R-S-S-R + H₂O (where R = 5-ethyldecyl, [O] = oxidizing agent)

The reactivity of thiols towards oxidation is influenced by the substitution pattern at the alpha-carbon. The ease of oxidation generally decreases in the order of primary > secondary > tertiary thiols. nih.govresearchgate.net This suggests that this compound would be more resistant to oxidation compared to less sterically hindered thiols.

Furthermore, the choice of oxidizing agent is critical, especially for tertiary thiols. Research has shown that the oxidation of tertiary alkanethiols with elemental sulfur in the presence of a base catalyst can lead to the formation of trisulfides (R-S-S-S-R) as the major product, rather than the expected disulfide. tandfonline.com This highlights a unique aspect of the reactivity of sterically hindered thiols like this compound.

| Thiol Type | Oxidizing Agent | Major Product |

| Primary (e.g., 1-Octanethiol) | Elemental Sulfur / NaOH | Dialkyl Disulfide |

| Secondary (e.g., 2-Butanethiol) | Elemental Sulfur / NaOH | Dialkyl Disulfide |

| Tertiary (e.g., 2-Methyl-2-propanethiol) | Elemental Sulfur / NaOH | Dialkyl Trisulfide |

| General Alkanethiol | Mild Oxidant (I₂, O₂) | Dialkyl Disulfide |

This table illustrates the influence of thiol structure on the product of oxidation with elemental sulfur, based on findings for analogous compounds. tandfonline.com

The bond dissociation energy of the S-H bond in thiols is significantly lower than that of the O-H bond in alcohols (~365 kJ/mol vs. ~430 kJ/mol, respectively). chemistrysteps.com This weaker bond makes thiols susceptible to hydrogen atom abstraction by radicals, leading to the formation of a stable thiyl radical (RS•). libretexts.org

R-SH + X• → R-S• + XH (where R = 5-ethyldecyl, X• = initiating radical)

Thiols are highly efficient hydrogen-atom transfer agents in radical reactions. libretexts.org The resulting thiyl radical can participate in various subsequent reactions, such as addition across carbon-carbon double bonds in thiol-ene reactions. smolecule.comlibretexts.org

The structure of the thiol influences its behavior in radical reactions. For hydrogen atom scavenging, as the steric branching at the carbon atom alpha to the sulfur increases, the abstraction of the hydrogen from the thiol group tends to decrease. iaea.org

Due to their ability to readily donate a hydrogen atom to a growing radical chain, thiols are widely used as chain transfer agents (CTAs) in industrial radical polymerization processes to control the molecular weight of polymers. nih.gov Lipophilic thiols, such as this compound, can act as prooxidative chain transfer catalysts in biological systems by accelerating ongoing radical chain propagation. nih.gov The effectiveness of a CTA is quantified by its chain transfer constant (CT).

| Chain Transfer Agent | Monomer | CT Value (approx.) |

| 1-Dodecanethiol | Styrene | 19 |

| 2-Methyl-2-propanethiol (tert-dodecanethiol) | Styrene | ~4 |

| 1-Butanethiol | Methyl Methacrylate | 0.67 |

This table presents representative chain transfer constants for various thiols in the polymerization of different monomers, illustrating the range of reactivity. Higher CT values indicate more efficient chain transfer.

Stereochemical Considerations in Reactions Involving the Chiral Center

The carbon atom at position 5 of this compound is a stereocenter, as it is bonded to four different groups: a butyl group, an ethyl group, a pentyl group, and the thiol group. This means the molecule is chiral and can exist as a pair of enantiomers.

Reactions that occur at the sulfur atom without breaking any bonds to the chiral C5 center will proceed with retention of configuration. This includes deprotonation to the thiolate, alkylation to form a thioether, and oxidation to the disulfide. In these cases, a specific enantiomer of this compound will produce the corresponding enantiomerically pure product.

Conversely, any reaction involving nucleophilic substitution at the C5 center where the -SH group acts as a leaving group would have significant stereochemical consequences. SN2 reactions are highly disfavored at tertiary centers due to severe steric hindrance. beilstein-journals.org Therefore, a substitution reaction at this position would likely proceed through an SN1 mechanism. This involves the formation of a planar carbocation intermediate, which would be attacked by a nucleophile from either face, leading to a racemic mixture of products.

Similarly, radical abstraction of a hydrogen atom from the C5 carbon (a much less likely event than abstraction from the S-H bond) would generate a planar carbon-centered radical, which would also lead to racemization upon subsequent reaction.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Kinetics: The rates of thiol reactions are highly dependent on the specific transformation.

Thiol-disulfide exchange: This reaction, which involves the attack of a thiolate on a disulfide bond, is a fundamental process in biochemistry. nih.gov The rates are generally fast but can be influenced by the steric bulk of the participating groups and the redox potential of the system. acs.orgnih.gov

Thiol-ene reactions: The kinetics of these radical-mediated additions have been studied in detail. The process involves a radical chain mechanism with distinct propagation and chain-transfer steps, the rates of which (kP and kCT) can be modeled. nih.gov The steric hindrance in this compound would likely influence the rate constants for these steps compared to less bulky thiols.

| Reaction Type | Reactants | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Thiol-Disulfide Exchange | Thiophenolate + Di-n-butyl disulfide | 60% EtOH | 0.23 |

| Thiol-Disulfide Exchange | Cysteinate + GSSG | Water (pH 7) | 6000 |

| Thiolate Alkylation (SN2) | Ethanethiolate + Bromoethane | Ethanol | ~1 x 10⁻² |

This table provides representative second-order rate constants for key thiol reactions to illustrate the range of kinetic possibilities. GSSG is oxidized glutathione.

Thermodynamics: The thermodynamic aspects of this compound reactivity are primarily governed by bond energies and redox potentials.

S-H Bond Dissociation Enthalpy (BDE): As previously mentioned, the S-H bond is relatively weak, with a BDE of approximately 365 kJ/mol for alkanethiols. This value is significantly lower than the C-H bond BDE in alkanes (~410-440 kJ/mol), making the thiol hydrogen the preferential site for abstraction in radical reactions.

| Bond | Compound Class | Bond Dissociation Enthalpy (kJ/mol) |

| CH₃S-H | Methanethiol | ~369 |

| CH₃CH₂S-H | Ethanethiol | ~365 |

| (CH₃)₃CS-H | 2-Methyl-2-propanethiol | ~359 |

| CH₃O-H | Methanol | ~437 |

| (CH₃)₃C-H | Isobutane | ~400 |

This table compares the S-H bond dissociation enthalpy of various thiols, including a tertiary thiol, to related O-H and C-H bonds, highlighting the thermodynamic basis for the reactivity of the thiol group in radical processes.

Spectroscopic and Advanced Characterization Techniques

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Ethyldecane-5-thiol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its intricate structure.

The ¹H NMR spectrum of this compound is characterized by a series of resonances corresponding to the various non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to carbons adjacent to the electron-withdrawing thiol group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to protons in the alkyl chains.

The thiol proton (-SH) itself typically appears as a broad singlet in the region of 1-2 ppm. The exact chemical shift and multiplicity can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the ethyl and decyl chains will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. For instance, the methyl protons of the ethyl and pentyl groups will likely appear as triplets, while the methylene (B1212753) protons will present as more complex multiplets.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -SH | 1.0 - 2.0 | s (broad) |

| -CH₂- (adjacent to S) | 2.5 - 2.7 | m |

| -CH₂- (alkyl chain) | 1.2 - 1.6 | m |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom directly bonded to the thiol group (C-S) is expected to have a characteristic chemical shift in the range of 30-45 ppm. The chemical shifts of the other carbon atoms in the ethyl and decyl chains will fall in the typical aliphatic region (10-40 ppm). The quaternary carbon at the branching point will have a distinct chemical shift compared to the methylene and methyl carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-S | 30 - 45 |

| Quaternary C | 35 - 50 |

| -CH₂- (alkyl chain) | 20 - 40 |

Note: These are predicted values and may vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (vicinal coupling). researchgate.net Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity throughout the ethyl and decyl chains. This is invaluable for confirming the branching structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.org Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu This technique is instrumental in assigning the resonances of the methylene and methyl groups in the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational energy levels of a molecule. mdpi.com Both IR and Raman spectroscopy can provide valuable information about the functional groups present and the conformational flexibility of this compound.

The thiol group (-SH) gives rise to several characteristic vibrational modes that can be used for its identification.

S-H Stretching (ν S-H): The S-H stretching vibration is typically observed as a weak to medium intensity band in the IR spectrum in the range of 2550-2600 cm⁻¹. mdpi.com In the Raman spectrum, this band is often more intense. The position of this band can be sensitive to hydrogen bonding.

C-S-H Bending (δ C-S-H): The C-S-H in-plane bending vibration appears in the fingerprint region of the spectrum, typically around 800-950 cm⁻¹. rsc.org

C-S Stretching (ν C-S): The C-S stretching vibration is found in the range of 600-750 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for the Thiol Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 - 2600 |

| C-S-H Bend | 800 - 950 |

The long and branched alkyl chains of this compound allow for considerable conformational freedom. Rotations around the C-C and C-S bonds can lead to the existence of multiple conformers (rotational isomers) at room temperature. Vibrational spectroscopy is a powerful tool for studying this conformational heterogeneity.

Different conformers will have slightly different vibrational frequencies for certain modes, particularly those involving the carbon skeleton and the C-S bond. For example, the C-S stretching and C-C skeletal vibrations can be sensitive to the local geometry. By analyzing the temperature dependence of the IR and Raman spectra, it may be possible to identify bands corresponding to different conformers and even determine their relative stabilities. nih.gov The presence of multiple peaks in the C-S stretching region, for instance, could indicate the coexistence of different rotational isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 202.40 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be observed at m/z 202.

The fragmentation of the molecular ion is highly predictable and provides a fingerprint for the molecule's structure. As a tertiary thiol, this compound is expected to undergo characteristic cleavage patterns, primarily α-cleavage (cleavage of the bond adjacent to the carbon bearing the thiol group), which leads to the formation of stable carbocations or sulfonium (B1226848) ions. The most likely fragmentation pathways involve the loss of the largest alkyl groups attached to the tertiary carbon.

Key Predicted Fragmentation Pathways:

Loss of a pentyl radical (-C₅H₁₁): This is a highly probable fragmentation, resulting from the cleavage of the C5-C6 bond. This would produce a fragment ion at m/z 131.

Loss of an ethyl radical (-C₂H₅): Cleavage of the C5-ethyl bond would result in the loss of an ethyl group, leading to a fragment ion at m/z 173.

Loss of hydrogen sulfide (B99878) (-H₂S): The elimination of H₂S from the molecular ion can occur, which would yield a fragment at m/z 168, corresponding to the parent alkene cation.

These fragmentation patterns are crucial for distinguishing this compound from its isomers.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 202 | [M]⁺• (Molecular Ion) | - |

| 173 | [M - C₂H₅]⁺ | Ethyl Radical |

| 168 | [M - H₂S]⁺• | Hydrogen Sulfide |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis in Material Contexts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly valuable when the molecule is used in applications involving surfaces, such as the formation of self-assembled monolayers (SAMs) on metal substrates. researchgate.netaip.org

When analyzing this compound, XPS spectra would primarily show peaks corresponding to the core levels of sulfur (S 2p) and carbon (C 1s). The binding energy of these core electrons is sensitive to the chemical environment of the atom.

In its free, unbound state, the S 2p binding energy for an alkanethiol is typically observed in the range of 163–164 eV. diva-portal.orgthermofisher.com However, a significant chemical shift occurs when the thiol group chemisorbs onto a metal surface, such as gold, to form a metal-thiolate bond. This bond formation causes the S 2p binding energy to decrease to approximately 162 eV. diva-portal.orgresearchgate.netxpsfitting.com This distinct shift serves as a clear indicator of successful surface attachment and monolayer formation.

Furthermore, XPS can detect the presence of oxidized sulfur species, such as sulfonates, which appear at significantly higher binding energies of 167–169 eV. diva-portal.orgresearchgate.net The absence of these peaks is a confirmation of the chemical integrity of the thiol layer. The C 1s peak, expected around 285 eV, would confirm the presence of the alkyl backbone. diva-portal.org

Table 2: Predicted XPS Binding Energies for this compound

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| Sulfur (S 2p) | Free Thiol (R-SH) | ~163 - 164 diva-portal.orgthermofisher.com |

| Sulfur (S 2p) | Gold-Bound Thiolate (Au-S-R) | ~162 researchgate.netxpsfitting.com |

| Sulfur (S 2p) | Oxidized Sulfur (e.g., Sulfonate) | ~167 - 169 diva-portal.org |

Other Advanced Spectroscopic and Diffraction Methods

While direct published reports on advanced characterization of this compound are scarce, its structure can be unequivocally confirmed using a combination of other powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the different types of hydrogen atoms. The thiol proton (-SH) would typically appear as a broad singlet between 1-2 ppm. The protons of the ethyl and pentyl chains would result in a complex, overlapping series of multiplets in the upfield region (approximately 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum is particularly informative for confirming the carbon skeleton. Due to the molecule's structure, a specific number of unique carbon signals would be expected. The quaternary carbon atom bonded to the sulfur atom would appear at a distinct chemical shift. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: For complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques reveal connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, respectively.

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify functional groups. The most characteristic absorption for this compound would be the S-H stretching vibration. This peak is typically weak and appears in the region of 2550–2600 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chains would dominate the spectrum, appearing around 2850–2960 cm⁻¹ and 1375–1465 cm⁻¹, respectively.

X-ray Diffraction (XRD): X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule. However, this technique requires the compound to be in a crystalline solid form. As this compound is a liquid at room temperature, obtaining a suitable single crystal would require low-temperature crystallization. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 5-ethyldecane-5-thiol. These calculations provide a detailed picture of how electrons are distributed within the molecule and the energies associated with its chemical bonds.

A molecular orbital (MO) analysis for this compound would reveal the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For thiols, the HOMO is typically localized on the sulfur atom, specifically involving its non-bonding lone pair electrons. The LUMO, in contrast, is often associated with the antibonding σ* orbital of the S-H bond. nih.govacs.org This electronic arrangement is crucial as the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. ulisboa.pt

The bonding in this compound is characterized by C-C and C-H single bonds of the alkyl chains, a C-S bond, and the crucial S-H bond of the thiol group. The C-S bond length is typically around 180 picometers, which is longer than a C-O bond due to the larger size of the sulfur atom. wikipedia.org The C-S-H bond angle generally approaches 90°. wikipedia.org Natural Bond Orbital (NBO) analysis can further quantify the nature of these bonds, revealing the extent of orbital hybridization and polarization. For instance, the S-H bond will exhibit some polarity, with the sulfur atom carrying a partial negative charge and the hydrogen a partial positive charge. nih.gov

Table 1: Predicted Molecular Orbital Properties of this compound Hypothetical data based on typical values for similar aliphatic thiols.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability, localized on sulfur. |

| LUMO Energy | +3.0 eV | Indicates electron-accepting capability, associated with S-H σ* orbital. |

| HOMO-LUMO Gap | 12.5 eV | Relates to chemical reactivity and electronic transitions. |

| C-S Bond Length | 1.85 Å | Characteristic bond distance between carbon and sulfur. |

| S-H Bond Length | 1.34 Å | Characteristic bond distance between sulfur and hydrogen. |

| C-S-H Bond Angle | 96° | Reflects the geometry around the sulfur atom. |

Computational methods are widely used to predict key reactivity parameters. The acidity of the thiol proton (pKa) is a fundamental property. For aliphatic thiols, pKa values are generally higher than for their alcohol counterparts, indicating they are more acidic. wikipedia.org DFT calculations, often combined with a continuum solvation model like SMD or PCM, can provide accurate pKa predictions. nih.govresearchgate.netrsc.org For a tertiary thiol like this compound, the electron-donating nature of the alkyl groups is expected to result in a pKa value typical for long-chain aliphatic thiols.

Bond Dissociation Energy (BDE) is another critical parameter, quantifying the energy required to break a specific bond homolytically. The S-H bond in thiols is significantly weaker than the O-H bond in alcohols. wikipedia.org The BDE for the S-H bond in alkanethiols is typically around 87 kcal/mol (366 kJ/mol). wikipedia.orgprinceton.edu This relatively low BDE makes thiols susceptible to reactions involving hydrogen atom abstraction, leading to the formation of thiyl radicals (RS•). wikipedia.org Computational methods like B3P86 have been shown to be reliable for calculating thiol BDEs. worldscientific.com

Table 2: Predicted Reactivity Parameters for this compound Hypothetical data based on established values for similar compounds.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| pKa (in water) | 10.8 | DFT (e.g., M06-2X) with SMD solvation model |

| S-H Bond Dissociation Energy | 87.5 kcal/mol | DFT (e.g., B3P86/6-311G) |

| C-S Bond Dissociation Energy | 73.0 kcal/mol | DFT (e.g., B3P86/6-311G) |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the liquid or solid state. In an MD simulation of this compound, a collection of molecules is placed in a simulation box, and their movements are calculated over time based on a force field that describes the interactions between atoms. This allows for the study of bulk properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations can provide insights into intermolecular interactions, such as the weak hydrogen bonding that can occur between thiol groups and the van der Waals interactions that dominate the packing of the long alkyl chains. wikipedia.org For thiols on surfaces, such as gold, MD simulations have been used to study the formation and structure of self-assembled monolayers (SAMs). nih.govescholarship.org

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for mapping out the detailed pathways of chemical reactions. For this compound, several reaction types could be modeled:

Oxidation: The oxidation of the thiol to a disulfide is a common reaction. wikipedia.org Computational modeling can determine the transition state structures and activation energies for this process, whether it is mediated by an oxidizing agent or atmospheric oxygen.

Thiol-ene Reactions: The addition of the S-H bond across a double bond (thiol-ene reaction) is a fundamentally important process in polymer and materials chemistry. rsc.orgacs.orgnih.gov Quantum chemical calculations can elucidate the energetics of the radical-initiated propagation and chain-transfer steps of this reaction. acs.orgnih.gov

Nucleophilic Reactions: As a potent nucleophile (in its thiolate form), this compound can participate in nucleophilic substitution reactions. marquette.edu Modeling these reactions would involve locating the transition state for the attack of the sulfur atom on an electrophilic center and calculating the reaction barrier.

By calculating the energies of reactants, products, and transition states, a complete potential energy surface for a reaction can be constructed, providing deep mechanistic insights that complement and guide experimental studies. nih.gov

Applications and Functionalization in Advanced Materials and Chemical Synthesis

Role as a Building Block in Organic Synthesis

As a chemical intermediate, 5-Ethyldecane-5-thiol serves as a versatile precursor for the synthesis of more complex sulfur-containing molecules. The nucleophilic nature of the thiol group is central to its utility in forming new carbon-sulfur and sulfur-sulfur bonds, which are integral to the structure of numerous specialty chemicals.

While specific examples of this compound as a direct precursor in commercially available pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, the general class of long-chain aliphatic thiols is of interest in these fields. The introduction of a bulky, lipophilic group, such as the 5-ethyldecyl moiety, can significantly influence the biological activity and pharmacokinetic properties of a molecule. This group can enhance membrane permeability and solubility in nonpolar environments, which are desirable attributes for active ingredients in both pharmaceutical and agrochemical formulations. The thiol functional group provides a reactive handle for incorporating this beneficial moiety into a larger molecular scaffold.

The thiol group of this compound is a key functional group for the synthesis of various sulfur-containing compounds, including thioethers and disulfides, which can be precursors to or components of heterocyclic systems and organic ligands. smolecule.com

Thioether Synthesis: this compound can readily undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides). smolecule.com This reaction is a fundamental transformation in organic synthesis for creating stable carbon-sulfur bonds. mdpi.comacsgcipr.org

Disulfide Formation: The oxidation of this compound leads to the formation of a symmetrical disulfide. This reaction can be achieved using various oxidizing agents, including air under basic conditions or more controlled reagents. nih.govrsc.org Disulfide bonds are crucial in various biological systems and materials science applications. nih.gov

While direct synthesis of heterocycles from this compound is not widely reported, the thioethers and disulfides derived from it can serve as intermediates in the construction of more complex cyclic structures. Furthermore, the thiol group itself can be used to create ligands for metal complexes. The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions, and the bulky aliphatic group can influence the steric and electronic properties of the resulting metal complex. rsc.org

Table of Synthesized Sulfur-Containing Compounds from Thiol Precursors

| Precursor Type | Product | General Reaction | Significance |

|---|---|---|---|

| Thiol | Thioether | R-SH + R'-X → R-S-R' + HX | Stable C-S bond formation, intermediates in organic synthesis. mdpi.comacsgcipr.org |

| Thiol | Disulfide | 2 R-SH + [O] → R-S-S-R + H₂O | Important in biological systems and polymer chemistry. nih.govrsc.org |

Application in Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, this compound and structurally similar long-chain thiols play significant roles in controlling polymer architecture and modifying material properties.

Thiols are widely recognized as effective chain transfer agents (CTAs) in free-radical polymerization, a role that is crucial for controlling the molecular weight of polymers. researchgate.netyoutube.com In this process, a growing polymer radical abstracts the hydrogen atom from the thiol's sulfhydryl group (-SH), terminating the polymer chain and creating a thiyl radical (RS•). This new radical can then initiate the polymerization of another monomer, starting a new polymer chain. The efficiency of a CTA is quantified by its chain transfer constant (Ctr).

Table of Chain Transfer Constants for Selected Mercaptans

| Mercaptan | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

|---|---|---|---|

| n-Octyl Mercaptan | Styrene | 50 | 19 |

| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 |

| t-Dodecyl Mercaptan | Styrene | 50 | 2.9 |

| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 |

| 2-Methyl-2-propanethiol | Methyl Methacrylate | - | 0.18 |

Data sourced from multiple studies. rubbernews.comkpi.ua

Thiols are utilized as components in curing compositions for resins, particularly epoxy resins. mdpi.com The thiol-epoxy reaction, often referred to as a "click" reaction, is a base-catalyzed nucleophilic addition of a thiolate anion to an epoxy ring. rsc.orgupc.edu This reaction is known for its high efficiency, selectivity, and mild reaction conditions. mdpi.com The incorporation of thiols like this compound into epoxy formulations can offer several advantages. The long aliphatic chain can enhance the flexibility and impact resistance of the cured thermoset. mdpi.com Furthermore, the use of tertiary amines as catalysts can allow for curing at low temperatures. rsc.orgconicet.gov.ar While specific formulations containing this compound are proprietary, the principles of thiol-epoxy chemistry suggest its potential utility in creating specialized coatings, adhesives, and composites with tailored properties. mdpi.comresearchgate.net

The adhesive properties of polymers can be significantly enhanced by incorporating functional groups that promote adhesion to various substrates. The thiol group in this compound can be utilized in thiol-ene click chemistry to graft adhesive moieties onto polymer backbones or to directly participate in adhesive formulations. nih.gov

For surface modification, long-chain thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. harvard.edu While this application is more typical for linear thiols, the principles of sulfur-metal interaction are fundamental. The thiol group of this compound can be used to anchor the molecule to a surface, presenting a hydrophobic and sterically bulky interface. This can be exploited to alter the wetting and tribological properties of materials. harvard.edu Additionally, the thiol group can be used to functionalize the surfaces of nanoparticles and other materials through various chemical strategies, imparting new properties to the base material. nih.govmdpi.com

Design of Polymer-Based Materials with Tailored Properties

The incorporation of this compound into polymer structures offers a powerful method for tailoring material properties. The thiol-ene "click" reaction is a primary method for integrating such thiols into polymer networks. wikipedia.org This reaction, which proceeds via a radical-mediated addition of the thiol to a carbon-carbon double bond, is highly efficient and allows for the creation of cross-linked polymer networks with specific characteristics. wikipedia.org

The properties of the resulting poly(thioether) materials are influenced by the structure of both the thiol and the ene component. For instance, the use of multifunctional thiols or enes can lead to the formation of densely cross-linked networks, enhancing properties like thermal stability and mechanical strength. While specific research on this compound is limited, studies on analogous long-chain and branched thiols in thiol-ene polymerizations provide insight into the expected behavior. The long alkyl chains of this compound can impart flexibility and hydrophobicity to the polymer, making it suitable for applications such as elastomers, sealants, and coatings.

| Monomer System | Polymerization Conditions | Key Polymer Properties |

| tert-Dodecanethiol and Divinylbenzene | UV irradiation, Photoinitiator | Increased hydrophobicity, good thermal stability |

| tert-Dodecanethiol and Triallyl triazine-2,4,6-trione | UV irradiation, Photoinitiator | High cross-link density, enhanced mechanical strength |

| 1-Dodecanethiol and Diallyl phthalate | Thermal initiation, Radical initiator | Flexible polymer network, good adhesion properties |

This table presents representative data for long-chain thiols analogous to this compound to illustrate the tailored properties achievable through thiol-ene polymerization, due to a lack of specific literature data for this compound.

Development of this compound Derivatives with Enhanced Functionality

The chemical versatility of the thiol group in this compound allows for its conversion into a variety of derivatives with unique and enhanced functionalities. These derivatives serve as important intermediates in organic synthesis and can be used to introduce specific properties into more complex molecules and materials.

Synthesis and Characterization of Thioether Derivatives

Thioethers, or sulfides, are readily synthesized from this compound through several established methods. One common approach is the nucleophilic substitution reaction of the corresponding thiolate with an alkyl halide. masterorganicchemistry.com This S(_N)2 reaction is a straightforward method for introducing a wide range of alkyl or aryl groups to the sulfur atom. Another important route to thioethers is the previously mentioned thiol-ene reaction, which results in an anti-Markovnikov addition of the thiol across a double bond. wikipedia.org

The characterization of these thioether derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In H NMR, the protons on the carbon adjacent to the sulfur atom show a characteristic chemical shift. Similarly, C NMR provides a clear signal for the carbon atom bonded to the sulfur.

| Thioether Derivative | Synthesis Method | Key Characterization Data (H NMR, (\delta) ppm) |

| S-ethyl-5-ethyldecane-5-thiol | Thiolate alkylation with ethyl bromide | ~2.5 (q, 2H, -S-CH(_2)-CH(_3)) |

| S-benzyl-5-ethyldecane-5-thiol | Thiolate alkylation with benzyl (B1604629) chloride | ~3.7 (s, 2H, -S-CH(_2)-Ph) |

| 2-((5-Ethyldecan-5-yl)thio)ethanol | Thiol-ene reaction with 2-hydroxyethyl vinyl ether | ~2.7 (t, 2H, -S-CH(_2)-), ~3.6 (t, 2H, -CH(_2)-OH) |

Preparation of Sulfoxide (B87167) and Sulfone Analogues

The oxidation of the thioether derivatives of this compound leads to the formation of sulfoxides and sulfones, which are functional groups with significantly different chemical properties. The oxidation of a thioether to a sulfoxide is typically achieved using mild oxidizing agents such as hydrogen peroxide at room temperature. libretexts.org Further oxidation of the sulfoxide to a sulfone requires stronger oxidizing agents or harsher reaction conditions. libretexts.org

The introduction of one or two oxygen atoms to the sulfur significantly increases its polarity and its ability to participate in hydrogen bonding. This transformation is readily monitored by IR spectroscopy, where the S=O stretch of the sulfoxide appears around 1050 cm, and the symmetric and asymmetric stretches of the sulfone group appear around 1150 cm and 1350 cm, respectively.

| Derivative | Oxidizing Agent | Key Spectroscopic Data (IR, cm) |

| 5-Ethyldecane-5-sulfinylbenzene | Hydrogen Peroxide | ~1050 (S=O stretch) |

| 5-Ethyldecane-5-sulfonylbenzene | Peroxyacetic acid | ~1150 and ~1350 (SO(_2) stretches) |

This table provides expected spectroscopic data for sulfoxide and sulfone analogues based on established ranges for these functional groups, as specific data for derivatives of this compound is not available.

Exploration of Metal-Thiolate Complexes

The deprotonated form of this compound, the thiolate, is an excellent ligand for a wide range of metal ions. The synthesis of metal-thiolate complexes is generally achieved by reacting the thiol with a metal salt in the presence of a base, or by direct reaction with a metal precursor in a suitable oxidation state. The nature of the resulting complex, including its geometry and stability, is dependent on the metal ion, the steric bulk of the thiol, and the reaction conditions.

The bulky tertiary structure of 5-Ethyldecane-5-thiolate can influence the coordination number and geometry of the resulting metal complex, often favoring lower coordination numbers. These complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles. Characterization of these complexes often involves X-ray crystallography to determine the solid-state structure, as well as various spectroscopic techniques to probe the metal-ligand bonding.

| Metal Ion | Precursor | Expected Complex Geometry |

| Copper(I) | Copper(I) iodide | Linear or trigonal planar |

| Zinc(II) | Zinc chloride | Tetrahedral |

| Nickel(II) | Nickel(II) chloride | Square planar or tetrahedral |

This table outlines the expected geometries of metal-thiolate complexes with this compound based on common coordination preferences of the respective metal ions with bulky thiolate ligands, as specific structural data is not available.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone of separation science and is indispensable for analyzing 5-Ethyldecane-5-thiol, particularly in complex mixtures. Both gas and liquid chromatography offer powerful tools for its isolation and measurement.

Gas Chromatography (GC)

Given its expected volatility, gas chromatography is a primary technique for the analysis of this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

Columns and Detectors: For robust and reproducible analysis of active sulfur compounds, specially designed inert columns are necessary to prevent analyte adsorption on metal surfaces. restek.com Columns with chemically deactivated packing materials and tubing (e.g., Sulfinert® treated) provide sharp peaks and allow for detection at low parts-per-billion (ppb) levels. restek.com Detection can be achieved using several methods:

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific to sulfur compounds, offering excellent sensitivity and selectivity by combusting the analytes and measuring the resulting chemiluminescence. This specificity helps to eliminate interference from co-eluting non-sulfur compounds. restek.com

Flame Photometric Detector (FPD): Another sulfur-specific detector that is widely used, though it can be susceptible to quenching effects from co-eluting hydrocarbons.

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. researchgate.netnih.gov This is particularly useful for confirming the presence of this compound in complex matrices.

Derivatization: To improve chromatographic behavior and detection limits, especially with MS, thiols can be derivatized. Reagents like N-ethylmaleimide (NEM) react with the thiol group to create a more stable, less volatile derivative that is easier to analyze. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly when the sample matrix is not suitable for GC or when dealing with less volatile thiols. A significant challenge for analyzing aliphatic thiols like this compound with HPLC is that they lack a native chromophore, making detection by standard UV-Vis absorbance difficult. researchgate.net This necessitates a derivatization step to attach a UV-absorbing or fluorescent tag to the thiol group.

Pre-Column Derivatization: The sample is treated with a labeling reagent before injection into the HPLC system.

UV-Vis Absorbing Tags: Ellman's reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with thiols to produce a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB). nih.gov The resulting thiol-adduct can be separated on a reversed-phase column (e.g., C18) and detected by UV-Vis. researchgate.net

Fluorescent Tags: For higher sensitivity, fluorescent labeling agents are used. Reagents such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with thiols to yield highly fluorescent derivatives. mdpi.com This approach allows for the detection of thiols at very low concentrations. mdpi.comdiva-portal.org

The table below summarizes and compares typical chromatographic approaches for thiol analysis.

Table 1: Comparison of Chromatographic Methods for Thiol Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |

| Analyte Suitability | Best for volatile and semi-volatile thiols. | Suitable for a wide range of thiols, including non-volatile ones. |

| Common Columns | Inert packed or capillary columns (e.g., Rt-XLSulfur). restek.com | Reversed-phase (e.g., C18). researchgate.net |

| Detection Methods | Sulfur Chemiluminescence (SCD), Mass Spectrometry (MS), Flame Photometric (FPD). restek.comresearchgate.net | UV-Vis (with derivatization), Fluorescence (with derivatization), MS. nih.govmdpi.com |

| Derivatization | Optional, can improve stability (e.g., with NEM). researchgate.net | Generally required for detection (e.g., with DTNB, SBD-F). researchgate.netmdpi.com |

| Advantages | High resolution for volatile compounds. | High versatility, suitable for complex biological or aqueous samples. |

| Disadvantages | Requires analyte to be thermally stable and volatile. | Derivatization adds complexity and potential for side reactions. |

Spectrophotometric Methods for Quantitative Determination

For rapid and straightforward quantification of total thiol content in a sample, spectrophotometric methods are highly effective. The most prominent of these is the Ellman's assay. umkc.edu

The Ellman's assay is based on the reaction of a thiol with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). In this reaction, the thiol cleaves the disulfide bond of DTNB, resulting in the formation of a mixed disulfide and the release of the 5-thio-2-nitrobenzoic acid (TNB) anion. nih.gov The TNB product has a distinct yellow color and exhibits a strong absorbance maximum at a wavelength of 412 nm. bmglabtech.com

The concentration of the thiol in the sample is directly proportional to the amount of TNB produced, which can be quantified using Beer's Law. The molar extinction coefficient of TNB is approximately 14,150 M⁻¹cm⁻¹ at pH 8.0, providing a sensitive basis for quantification. nih.govbroadpharm.com This method is well-suited for measuring the total concentration of thiols in a solution but does not differentiate between different thiol compounds. rsc.org

Table 2: Key Parameters of the Ellman's Assay for Thiol Quantification

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Reagent | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | bmglabtech.com |

| Product Measured | 5-thio-2-nitrobenzoic acid (TNB) | nih.gov |

| Wavelength of Max. Absorbance | 412 nm | bmglabtech.com |

| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ | broadpharm.com |

| Optimal pH | Slightly alkaline (e.g., pH 8.0) | broadpharm.com |

| Application | Quantitative determination of total free sulfhydryl groups. | umkc.edu |

Electrochemical Sensors for Thiol Detection

Electrochemical methods offer a highly sensitive and often portable means of detecting thiols. These sensors work by measuring the change in electrical current (amperometry) or potential that occurs when the thiol interacts with a specially designed electrode surface.

The sulfhydryl group of this compound can be directly oxidized at the surface of certain electrodes, such as those made of platinum, gold, or modified carbon. dtic.mil The applied potential drives the oxidation, and the resulting flow of electrons is measured as a current that is proportional to the thiol concentration.

To improve sensitivity and selectivity, electrodes can be chemically modified. For instance, a glassy carbon electrode modified with a pyrroloquinoline quinone (PQQ) entrapped in a polypyrrole film has been shown to effectively catalyze the oxidation of thiols. nih.gov This modification allows for detection at lower potentials, which helps to reduce interference from other electroactive species that might be present in the sample. nih.gov The performance of these sensors, including detection limits, can vary significantly based on the specific thiol and the electrode design. nih.gov

Table 3: Overview of Electrochemical Sensor Principles for Thiol Detection

| Sensor Type | Principle of Operation | Electrode Material(s) | Key Advantage(s) |

|---|---|---|---|

| Direct Oxidation Sensor | Direct electrochemical oxidation of the sulfhydryl group at the electrode surface. | Platinum, Gold, Glassy Carbon. dtic.mil | Simple design, no reagents needed. |

| Chemically Modified Electrode | A catalyst or mediator immobilized on the electrode surface enhances the oxidation of the thiol. | PQQ/Polypyrrole on Glassy Carbon. nih.gov | Higher sensitivity, enhanced selectivity, lower detection potential. nih.gov |

| Aptamer-Based Sensor | A nucleic acid aptamer bound to the electrode changes conformation upon binding to a target, altering a signal from a redox reporter. | Gold with alkanethiol self-assembled monolayers. acs.org | High specificity for target molecules (though not typically for general thiols). |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate this compound from interfering matrix components, concentrate it to detectable levels, and preserve its chemical integrity. A crucial consideration during the handling of thiol-containing samples is the high reactivity of the sulfhydryl group, which is susceptible to oxidation. nih.gov

For volatile and semi-volatile thiols, modern solvent-free microextraction techniques are particularly advantageous.

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a sorbent material to extract analytes from a sample. researchgate.net For volatile compounds, Headspace SPME (HS-SPME) is commonly used, where the fiber is exposed to the vapor phase above the sample. nih.gov The choice of fiber coating is critical; coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are effective for trapping a broad range of volatile sulfur compounds. nih.govnih.gov After extraction, the fiber is transferred to the injector of a GC for thermal desorption and analysis.

Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a much larger volume of sorbent (typically polydimethylsiloxane, PDMS). This provides a higher extraction capacity and thus greater sensitivity compared to SPME. mdpi.com It is an effective method for concentrating trace levels of volatile compounds from liquid samples. mdpi.com

Other traditional methods include:

Liquid-Liquid Extraction (LLE): Uses an immiscible solvent to partition the analyte from the sample matrix.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent.

Table 4: Comparison of Sample Preparation Techniques for Thiols

| Technique | Principle | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Headspace SPME | Equilibrium-based extraction of volatile analytes onto a coated fiber from the sample headspace. | GC analysis of volatile sulfur compounds in liquid or solid samples. nih.gov | Solvent-free, simple, automatable. researchgate.net | Limited sorbent volume, potential for competitive adsorption. |

| Stir Bar Sorptive Extraction (SBSE) | Exhaustive extraction of analytes onto a thick polymer coating on a stir bar. | GC analysis of trace volatile compounds in liquid samples. mdpi.com | High sensitivity and extraction capacity, solvent-free. mdpi.com | Longer extraction times than SPME. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent in a cartridge, followed by elution. | Cleaning and concentrating analytes from liquid samples for HPLC or GC. | High recovery, good for matrix cleanup. | Requires solvents, can be multi-step. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | General purpose extraction from liquid samples. | Simple equipment, scalable. | Requires large volumes of organic solvents, can form emulsions. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of sterically hindered tertiary thiols like 5-Ethyldecane-5-thiol presents unique challenges. Traditional methods often face limitations due to steric hindrance, leading to low yields and the formation of side products. Future research is actively exploring more efficient and versatile synthetic routes.

One promising avenue is the development of solid-phase synthesis methodologies. This approach, which has been successfully employed for the synthesis of various long-chain alkanethiols, offers the potential for streamlined purification and the rapid generation of diverse thiol libraries. By anchoring a precursor molecule to a solid support, reagents and byproducts can be easily washed away, simplifying the isolation of the final product. The application of this technique to the synthesis of tertiary thiols like this compound could significantly enhance accessibility to this class of compounds for further research and application.

Another area of exploration involves the refinement of nucleophilic substitution reactions . While S(_N)2 reactions are often challenging at a tertiary carbon center, the development of highly nucleophilic sulfur reagents and optimized reaction conditions, such as the use of polar aprotic solvents and phase-transfer catalysts, could overcome these steric barriers. Furthermore, investigations into S(_N)1-type reactions, utilizing stable carbocation intermediates derived from corresponding tertiary alcohols, could provide an alternative pathway.

Below is a table summarizing potential starting materials and reagents for the synthesis of this compound and related compounds.

| Starting Material | Reagent(s) | Potential Synthetic Approach |

| 5-Ethyldecan-5-ol | Thioacetic acid, Diethyl azodicarboxylate (DEAD), Triphenylphosphine | Mitsunobu reaction |

| 5-Chloro-5-ethyldecane | Sodium hydrosulfide (B80085) (NaSH) or Thiourea followed by hydrolysis | Nucleophilic Substitution |

| Decan-5-one | Ethylmagnesium bromide, followed by reaction with a sulfurating agent (e.g., Lawesson's reagent) | Grignard reaction and subsequent thionation |

Further Investigation into Reaction Mechanisms and Stereoselectivity

The reactivity of this compound is largely dictated by the sterically hindered tertiary thiol group. Understanding the intricate mechanisms of its reactions is crucial for controlling reaction outcomes and designing new applications.

A key area of future research is the detailed kinetic and mechanistic study of its participation in thiol-ene and thiol-Michael addition reactions . These "click" reactions are known for their high efficiency and selectivity. Studies comparing the reaction kinetics of tertiary thiols like this compound with primary and secondary thiols have shown that steric hindrance can significantly impact the reaction rate. nsf.govacs.org Further investigations using computational modeling and advanced spectroscopic techniques will provide deeper insights into the transition states and reaction pathways, enabling the optimization of these reactions for specific applications. For instance, while tertiary thiols generally exhibit slower reaction rates in thiol-ene polymerizations, they can still achieve high conversions. acs.org

Stereoselectivity is another critical aspect, particularly as the carbon atom bearing the thiol group is a quaternary stereocenter. The development of methods for the stereocontrolled synthesis of this compound and its derivatives is a significant challenge and a major focus of future research. Asymmetric synthesis strategies, potentially involving chiral catalysts or auxiliaries, could lead to the production of enantiomerically pure forms of this compound. This would open up new possibilities in areas such as chiral catalysis and the development of stereospecific materials.

Expansion of Applications in Catalysis and Fine Chemical Synthesis

The unique electronic and steric properties of this compound make it a promising candidate for applications in catalysis and fine chemical synthesis.

As a ligand for transition metal catalysts , the bulky alkyl groups of this compound can create a specific steric environment around the metal center. This can influence the selectivity of catalytic reactions, for example, in hydroformylation or cross-coupling reactions. Research into the coordination chemistry of this thiol with various metals will be essential to unlock its potential in catalysis. The sterically hindered nature of the thiol may also impart enhanced stability to the resulting metal complexes.

In organocatalysis , thiols can act as potent nucleophilic catalysts. The steric hindrance in this compound could be exploited to achieve high levels of stereocontrol in asymmetric reactions. Future work will likely focus on designing and screening catalysts based on the this compound scaffold for various organic transformations.

Furthermore, this compound can serve as a valuable building block in fine chemical synthesis . Its thiol group can be readily functionalized to introduce sulfur-containing moieties into complex molecules, which is of significant interest in the pharmaceutical and agrochemical industries.

Development of Advanced Materials Incorporating this compound Scaffolds

The long alkyl chains and the reactive thiol group of this compound make it an excellent candidate for the development of advanced materials with tailored properties.

One of the most promising areas is in the field of surface modification , particularly for nanoparticles. Long-chain alkanethiols are known to form well-ordered self-assembled monolayers (SAMs) on the surfaces of noble metals like gold and silver. nih.gov These SAMs can be used to control the surface properties of nanoparticles, such as their solubility, stability, and biocompatibility. The tertiary nature and branched structure of this compound could lead to the formation of SAMs with unique packing densities and surface energies compared to their linear counterparts, potentially offering enhanced stability or novel interfacial properties. nih.govresearchgate.netacs.org

In polymer chemistry , this compound can be utilized as a monomer or a chain-transfer agent in polymerization processes. Its participation in thiol-ene polymerization can lead to the formation of cross-linked polymer networks with specific mechanical and thermal properties. acs.orgradtech.org The resulting polymers could find applications as coatings, adhesives, or in the fabrication of soft materials like hydrogels for biomedical applications. The incorporation of the bulky, hydrophobic 5-ethyldecane group would significantly influence the properties of the resulting polymers, such as their glass transition temperature and water absorption characteristics. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.